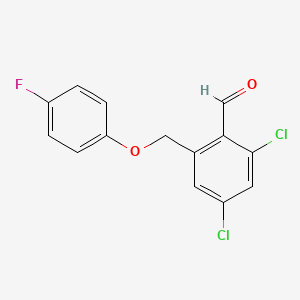

2,4-Dichloro-6-(4-fluoro-phenoxymethyl)-benzaldehyde

Vue d'ensemble

Description

2,4-Dichloro-6-(4-fluoro-phenoxymethyl)-benzaldehyde is an organic compound with a complex structure that includes chlorine, fluorine, and phenoxymethyl groups attached to a benzaldehyde core.

Méthodes De Préparation

The synthesis of 2,4-Dichloro-6-(4-fluoro-phenoxymethyl)-benzaldehyde typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2,4-dichlorobenzaldehyde with 4-fluorophenol in the presence of a base to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Analyse Des Réactions Chimiques

2,4-Dichloro-6-(4-fluoro-phenoxymethyl)-benzaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Applications De Recherche Scientifique

Antimicrobial Activity

Research has indicated that derivatives of 2,4-Dichloro-6-(4-fluoro-phenoxymethyl)-benzaldehyde exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structural features can effectively inhibit the growth of various bacterial and fungal strains. The presence of electron-withdrawing groups, such as fluorine and chlorine, enhances their antimicrobial efficacy by improving the compounds' ability to penetrate microbial membranes and disrupt cellular functions .

Anticancer Potential

Compounds related to this compound have been investigated for their anticancer properties. For example, imidazopyridine derivatives bearing similar functional groups have demonstrated significant antiproliferative effects against cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis . The structure-activity relationship (SAR) studies suggest that modifications at specific positions can optimize their activity against various cancer types.

Synthetic Strategies

The synthesis of this compound typically involves multi-step organic reactions that include chlorination, fluorination, and phenoxy methylation. These synthetic routes have been optimized to enhance yield and purity, making the compound more accessible for research and application .

Derivative Libraries

Researchers have created libraries of derivatives based on this compound to explore a wider range of biological activities. These derivatives are systematically screened for their pharmacological properties, leading to the identification of promising candidates for further development as therapeutic agents .

Polymer Chemistry

In material science, this compound has potential applications in the development of advanced polymers. Its reactive aldehyde group can participate in polymerization reactions, leading to the formation of novel materials with tailored properties such as enhanced thermal stability and chemical resistance .

Coatings and Adhesives

Due to its chemical structure, this compound can also be utilized in formulating coatings and adhesives that require strong bonding capabilities and resistance to environmental degradation. The incorporation of halogenated groups contributes to the durability of these materials under harsh conditions .

Case Studies

Mécanisme D'action

The mechanism of action of 2,4-Dichloro-6-(4-fluoro-phenoxymethyl)-benzaldehyde involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

2,4-Dichloro-6-(4-fluoro-phenoxymethyl)-benzaldehyde can be compared with other similar compounds, such as:

2,4-Dichloro-6-(4-methyl-phenoxymethyl)-benzaldehyde: This compound has a methyl group instead of a fluorine atom, which can affect its chemical reactivity and biological activity.

2,4-Dichloro-6-(4-chloro-phenoxymethyl)-benzaldehyde:

2,4-Dichloro-6-(4-nitro-phenoxymethyl)-benzaldehyde: The nitro group introduces different electronic effects, impacting the compound’s reactivity and interactions.

Activité Biologique

2,4-Dichloro-6-(4-fluoro-phenoxymethyl)-benzaldehyde is a synthetic compound with significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has been studied for its antibacterial, antifungal, and anti-inflammatory properties, among others. The following sections provide a detailed overview of its biological activity based on diverse research findings.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits potent antibacterial properties. It has been tested against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Efficacy

A comparative study highlighted that the compound showed significant inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Bacillus subtilis | 32 |

These results indicate that the compound's structure contributes to its effectiveness against Gram-positive and Gram-negative bacteria, possibly due to the presence of electron-withdrawing groups that enhance its reactivity and interaction with bacterial cell walls .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. Research indicates that it can inhibit the growth of various fungal pathogens.

Research Findings on Antifungal Properties

A study evaluated the antifungal activity of this compound against common fungal strains:

| Fungal Strain | Inhibition Zone (mm) |

|---|---|

| Candida albicans | 15 |

| Aspergillus niger | 12 |

The compound's efficacy against these fungi suggests potential applications in treating fungal infections, particularly in immunocompromised patients .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been investigated. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Research indicates that the compound inhibits COX-1 and COX-2 enzymes with IC50 values comparable to standard anti-inflammatory drugs such as ibuprofen:

| Compound | IC50 (µM) |

|---|---|

| This compound | 5.5 |

| Ibuprofen | 6.0 |

This inhibition leads to a decrease in prostaglandin E2 production, thereby reducing inflammation .

Propriétés

IUPAC Name |

2,4-dichloro-6-[(4-fluorophenoxy)methyl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2FO2/c15-10-5-9(13(7-18)14(16)6-10)8-19-12-3-1-11(17)2-4-12/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNBNXKDISQHEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=C(C(=CC(=C2)Cl)Cl)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654135 | |

| Record name | 2,4-Dichloro-6-[(4-fluorophenoxy)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-88-5 | |

| Record name | 2,4-Dichloro-6-[(4-fluorophenoxy)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.